molecular formula C6H12N2OS B15246076 5-Hydroxy-1,3-dimethyltetrahydropyrimidine-2(1H)-thione

5-Hydroxy-1,3-dimethyltetrahydropyrimidine-2(1H)-thione

Cat. No.: B15246076
M. Wt: 160.24 g/mol
InChI Key: AFOBXLHSIFOOBM-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-dimethyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3-dimethyltetrahydropyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with pyridine hydrotribromide or hexamethylenetetramine hydrotribromide . Another method includes the use of concentrated sulfuric acid to achieve the desired cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3-dimethyltetrahydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Hydroxy-1,3-dimethyltetrahydropyrimidine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3-dimethyltetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1,3-dimethyltetrahydropyrimidine-2(1H)-thione is unique due to its specific structural features, such as the presence of both hydroxyl and thione groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar pyrimidine derivatives.

Properties

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

5-hydroxy-1,3-dimethyl-1,3-diazinane-2-thione

InChI

InChI=1S/C6H12N2OS/c1-7-3-5(9)4-8(2)6(7)10/h5,9H,3-4H2,1-2H3

InChI Key

AFOBXLHSIFOOBM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CN(C1=S)C)O

Origin of Product

United States

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